molecular formula C22H21Br2N3O B11676924 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol

2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B11676924
M. Wt: 503.2 g/mol
InChI Key: PJPZQKKBYWKUAM-AFUMVMLFSA-N
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Description

2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with bromine atoms at the 2 and 4 positions, and an imine linkage to a piperazine ring, which is further substituted with a naphthylmethyl group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of 3,5-dibromosalicylaldehyde with 1-naphthylmethylpiperazine under reflux conditions in ethanol. The reaction is facilitated by the formation of an imine bond between the aldehyde and the amine group of the piperazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the imine bond can be reduced to an amine.

    Condensation Reactions: The imine group can participate in further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the bromine atoms.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with biological targets through its phenolic and imine groups. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the imine group can interact with nucleophilic sites. These interactions can modulate enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol lies in its combination of a naphthylmethyl group with a piperazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and studying complex biological interactions.

Properties

Molecular Formula

C22H21Br2N3O

Molecular Weight

503.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C22H21Br2N3O/c23-19-12-18(22(28)21(24)13-19)14-25-27-10-8-26(9-11-27)15-17-6-3-5-16-4-1-2-7-20(16)17/h1-7,12-14,28H,8-11,15H2/b25-14+

InChI Key

PJPZQKKBYWKUAM-AFUMVMLFSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C(=CC(=C4)Br)Br)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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